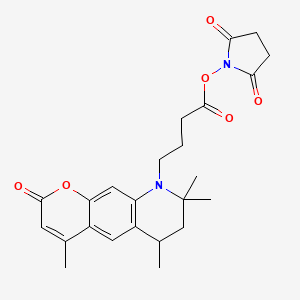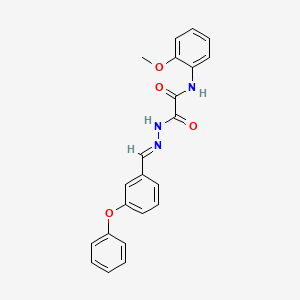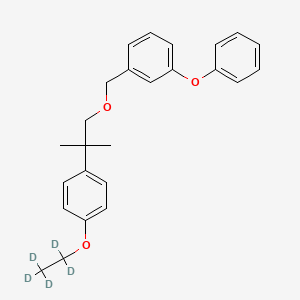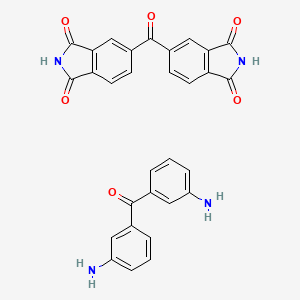
Tin, bis(2,4-pentanedionato-kappaO,kappaO')-, (T-4)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tin (II) acetylacetonate: is a coordination complex derived from the acetylacetonate anion and tin ions. It is a metal acetylacetonate compound, where the ligand acetylacetonate forms a chelate ring with the tin ion. This compound is widely used in various fields due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The customary method for preparing tin (II) acetylacetonate involves treating an acidic solution of tin ions with an ammonium or sodium acetylacetonate solution. The reaction typically involves mixing a solution of a tin salt with acetylacetone and then raising the pH of the solution until the complex precipitates .
Industrial Production Methods: In industrial settings, the preparation of tin (II) acetylacetonate often involves recrystallization from hot petroleum ether. The resulting green needles are filtered using Buchner filtration, rinsed with small portions of cold petroleum ether, and dried in a vacuum desiccator .
Analyse Des Réactions Chimiques
Types of Reactions: Tin (II) acetylacetonate undergoes various types of reactions, including:
Oxidation: Tin (II) acetylacetonate can be oxidized to form tin (IV) compounds.
Reduction: It can be reduced to form tin (0) or other lower oxidation state compounds.
Substitution: The acetylacetonate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are commonly used.
Substitution: Ligand exchange reactions often involve other chelating agents or ligands in a suitable solvent.
Major Products:
Oxidation: Tin (IV) acetylacetonate or other tin (IV) compounds.
Reduction: Tin metal or lower oxidation state tin compounds.
Substitution: New coordination complexes with different ligands.
Applications De Recherche Scientifique
Tin (II) acetylacetonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of tin-based compounds and materials.
Biology: Tin (II) acetylacetonate is used in the study of biological systems and as a potential therapeutic agent.
Medicine: Research is ongoing into its potential use in medical applications, including as a component in drug delivery systems.
Industry: It is used in the production of thin films by atomic layer deposition (ALD) and atomic layer etching. .
Mécanisme D'action
The mechanism by which tin (II) acetylacetonate exerts its effects involves the coordination of the acetylacetonate ligands with the tin ion. This coordination forms a stable chelate ring, which can interact with various molecular targets. In the context of perovskite solar cells, for example, the acetylacetonate ligand coordinates with tin ions in the precursor solution, improving the crystallization process of perovskites .
Comparaison Avec Des Composés Similaires
- Tin (IV) bis (acetylacetonate) dichloride
- Tin (II) acetate
- Lead (II) acetylacetonate
- Indium (III) acetylacetonate
- Iron (III) acetylacetonate
- Gallium (III) acetylacetonate
- Dibutyltin bis (acetylacetonate)
Comparison: Tin (II) acetylacetonate is unique due to its specific oxidation state and the stability of the chelate ring formed with the acetylacetonate ligands. Compared to other metal acetylacetonates, it offers distinct reactivity and stability, making it particularly useful in applications such as thin film deposition and catalysis .
Propriétés
Formule moléculaire |
C10H14O4Sn |
|---|---|
Poids moléculaire |
316.93 g/mol |
Nom IUPAC |
bis[[(Z)-4-oxopent-2-en-2-yl]oxy]tin |
InChI |
InChI=1S/2C5H8O2.Sn/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-; |
Clé InChI |
XDRPDDZWXGILRT-FDGPNNRMSA-L |
SMILES isomérique |
C/C(=C/C(=O)C)/O[Sn]O/C(=C\C(=O)C)/C |
SMILES canonique |
CC(=CC(=O)C)O[Sn]OC(=CC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12055594.png)

![(2R)-1-[(1S)-1-Aminoethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B12055618.png)
![Trisodium;4-[(4-anilino-2-hydroxy-5-sulfonatonaphthalen-1-yl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12055623.png)



![9-((3aR,4R,6S,6aS)-6-(chloromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B12055631.png)

![N'-[(E)-(3-bromophenyl)methylidene]-2-hydroxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12055644.png)



![2,2-bis[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]butyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12055661.png)
